molecular formula C11H19NO B15243861 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one

1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one

Cat. No.: B15243861
M. Wt: 181.27 g/mol
InChI Key: WGDIQWDOMSEMST-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-(pyrrolidin-2-yl)ethan-1-one (C₁₀H₁₇NO) is a ketone derivative featuring a cyclopentyl group and a pyrrolidine ring.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-cyclopentyl-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C11H19NO/c13-11(9-4-1-2-5-9)8-10-6-3-7-12-10/h9-10,12H,1-8H2

InChI Key

WGDIQWDOMSEMST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)CC2CCCN2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one typically involves the reaction of cyclopentanone with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as DMAP (4-dimethylaminopyridine) to facilitate the reaction . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, to achieve the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Cyclopentyl-2-(phenylsulfonyl)ethan-1-one

  • Structure : Replaces the pyrrolidine group with a phenylsulfonyl moiety.
  • Synthesis : Prepared via nucleophilic substitution of 2-bromo-1-cyclopentylethan-1-one with benzenesulfinic acid in DMF (68.4% yield) .
  • Properties :
    • Melting point: 69–70°C.
    • IR peaks: 1713 cm⁻¹ (C=O stretch), 1446 cm⁻¹ (S=O stretch) .
    • Molecular weight: 275.0712 g/mol (C₁₃H₁₆O₃S).
  • Applications : Used as a directing group in asymmetric catalysis due to the sulfone’s electron-withdrawing nature .

Comparison :

  • The sulfonyl analog has a higher molecular weight and distinct electronic properties compared to the pyrrolidine derivative.
  • The sulfone group enhances stability but reduces basicity, unlike the pyrrolidine’s nitrogen, which may participate in hydrogen bonding or coordination .

2-Acetylpyrrolidine (1-(pyrrolidin-2-yl)ethan-1-one)

  • Structure : Simplifies the target compound by omitting the cyclopentyl group.
  • Properties: Molecular weight: 127.16 g/mol (C₆H₁₁NO). CAS: 60026-20-2 .

Comparison :

  • The absence of the cyclopentyl group reduces steric hindrance and hydrophobicity, likely increasing water solubility.
  • The target compound’s cyclopentyl moiety may enhance membrane permeability in biological systems .

1-(2,5-Dimethylfuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one

  • Structure : Replaces the cyclopentyl group with a dimethylfuran ring.
  • Properties: Molecular weight: 207.27 g/mol (C₁₁H₁₇NO₂). CAS: 1522273-68-2 .
  • Applications: No explicit data, but furan derivatives are often explored in drug discovery for their heterocyclic reactivity .

Comparison :

  • The furan ring introduces aromaticity and oxygen-based polarity, contrasting with the cyclopentyl group’s aliphatic hydrophobicity.
  • This structural variation could alter metabolic stability or target binding .

1-(1H-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one

  • Structure : Incorporates a pyrimidinylthio group instead of cyclopentyl.
  • Properties :
    • Molecular weight: 297.28 g/mol (C₁₄H₁₄F₃N₃O).
    • CAS: 478048-18-9 .
  • Applications : Likely explored for antimicrobial or enzyme inhibition due to the pyrimidine-thioether motif .

Comparison :

  • The target compound’s cyclopentyl group may confer better lipid solubility .

Biological Activity

1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one comprises a cyclopentyl group and a pyrrolidine moiety attached to an ethanone backbone. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may play a role in its therapeutic effects.
  • Receptor Binding : It interacts with various receptors, suggesting its potential as a pharmacological agent.

The mechanism of action for 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one involves:

  • Binding to Enzymes : The compound may bind to target enzymes, altering their activity and leading to biological effects.
  • Modulation of Receptors : Interaction with receptors can influence signaling pathways, contributing to its pharmacological properties.

Therapeutic Applications

Ongoing research is exploring the following therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : There is emerging evidence indicating that this compound may inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic pathways.
CytotoxicityShowed low cytotoxicity in vitro with an IC50 >100 μM against HepG2 cells.
Anticancer ActivityExhibited significant reduction in glioma cell viability through multiple mechanisms.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity.

Table 2: Comparative Biological Activity

Compound NameStructure FeaturesKey Differences
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-oneCyclopropyl groupVaries in substituent on the ethanone moiety.
1-(3-Methylmorpholino)ethan-1-oneMorpholine ringLacks cyclopentyl group; different pharmacological profile.

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one. Investigations should focus on:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Toxicity Profiles : Comprehensive toxicity assessments to ensure safety for potential therapeutic use.
  • Clinical Trials : Initiating clinical trials to validate therapeutic efficacy in humans.

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